2-methyl-octahydro-1H-isoindol-4-amine CAS number and chemical identifiers
2-methyl-octahydro-1H-isoindol-4-amine CAS number and chemical identifiers
Abstract
This technical guide provides a comprehensive overview of 2-methyl-octahydro-1H-isoindol-4-amine, a saturated heterocyclic amine of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, including CAS numbers for both the free base and its dihydrochloride salt, alongside other key chemical identifiers. A plausible synthetic route is outlined, drawing from established methodologies for related isoindoline structures. Furthermore, this document consolidates available physicochemical properties, safety and handling information, and discusses the potential applications of this compound and its derivatives within the broader context of isoindoline pharmacology. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a centralized resource for understanding and utilizing this valuable chemical entity.
Introduction: The Isoindoline Scaffold in Drug Discovery
The isoindoline scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The inherent structural rigidity and three-dimensional character of the octahydroisoindole core make it an attractive building block for creating novel therapeutic agents with well-defined spatial orientations, which is crucial for specific interactions with biological targets. Derivatives of the isoindoline family have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The subject of this guide, 2-methyl-octahydro-1H-isoindol-4-amine, is a specific derivative that incorporates a primary amine functionality, a common feature in many centrally active compounds, and an N-methyl group, which can modulate physicochemical properties such as lipophilicity and basicity. Understanding the synthesis, properties, and potential biological significance of this compound is therefore of considerable value to the drug discovery community.
Chemical Identity and Physicochemical Properties
A critical first step in the characterization of any chemical compound is the unambiguous establishment of its identity. 2-methyl-octahydro-1H-isoindol-4-amine can be found in two common forms: the free base and the dihydrochloride salt. Each has a distinct CAS number and unique properties.
Table 1: Chemical Identifiers
| Identifier | 2-methyl-octahydro-1H-isoindol-4-amine (Free Base) | 2-methyl-octahydro-1H-isoindol-4-amine dihydrochloride |
| CAS Number | 1566224-65-4[4] | 2172595-02-5[5][6] |
| Molecular Formula | C₉H₁₈N₂ | C₉H₂₀Cl₂N₂ |
| Molecular Weight | 154.25 g/mol | 227.18 g/mol |
| IUPAC Name | 2-methyl-octahydro-1H-isoindol-4-amine | 2-methyl-octahydro-1H-isoindol-4-amine;dihydrochloride |
| SMILES | CN1CC2C(CCC2C1)N | CN1CC2C(CCC2C1)N.Cl.Cl |
Table 2: Physicochemical Properties (Predicted and Experimental)
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Notes |
| Appearance | Likely a liquid or low-melting solid | Likely a crystalline solid | Based on typical properties of similar amines and their salts. |
| Boiling Point | Predicted: ~220-240 °C | Decomposes before boiling | Prediction for the free base is based on its structure. Salts typically decompose at high temperatures. |
| Melting Point | Not available | Not available | Experimental data is not readily available. |
| Solubility | Likely soluble in organic solvents. Limited solubility in water. | Likely soluble in water and polar protic solvents. | The free base is expected to be more lipophilic, while the salt form will have higher aqueous solubility. |
| pKa (predicted) | ~10-11 (for the primary amine) | Not applicable | The primary amine is expected to be the most basic site. |
Synthesis and Purification
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-methyl-octahydro-1H-isoindol-4-amine.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a conceptual outline based on general synthetic transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of a Substituted Octahydroisoindole Precursor
A suitable starting material would be a functionalized octahydroisoindole derivative where the 4-position is either an amine or a group that can be converted to an amine (e.g., a nitro group or an azide). The synthesis of such precursors can often be achieved through multi-step sequences, potentially starting from a Diels-Alder reaction to construct the bicyclic ring system.[9]
Step 2: N-methylation
The secondary amine of the octahydroisoindole core can be methylated using various established methods. A common and effective method is the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde. This reductive amination procedure is known for its high yield and selectivity for methylation.
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To a solution of the octahydro-1H-isoindol-4-amine precursor in a suitable solvent (e.g., methanol or acetonitrile), add an excess of aqueous formaldehyde.
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Add an excess of formic acid to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).
Step 4: Salt Formation (Optional)
To prepare the dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Analytical Data (Predicted)
While experimental spectra for 2-methyl-octahydro-1H-isoindol-4-amine are not publicly available, ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and known values for similar chemical environments. These predictions are valuable for guiding the identification and characterization of the synthesized compound.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.3-2.5 | s | 3H |
| CH-N (ring junction) | ~2.8-3.2 | m | 2H |
| CH₂-N | ~2.5-2.9 | m | 4H |
| CH-NH₂ | ~2.9-3.3 | m | 1H |
| CH₂ (cyclohexane ring) | ~1.2-1.9 | m | 6H |
| NH₂ | ~1.5-2.5 | br s | 2H |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~40-45 |
| CH-N (ring junction) | ~60-65 |
| CH₂-N | ~55-60 |
| CH-NH₂ | ~45-50 |
| CH₂ (cyclohexane ring) | ~20-35 |
Biological Significance and Potential Applications
The octahydroisoindole scaffold is a key component in a variety of biologically active molecules.[10] The introduction of an amino group at the 4-position and an N-methyl group suggests that 2-methyl-octahydro-1H-isoindol-4-amine could serve as a valuable intermediate for the synthesis of compounds targeting the central nervous system (CNS). Primary and secondary amines are common pharmacophores in CNS-active drugs, and the N-methyl group can influence properties like blood-brain barrier penetration.
Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), which are important targets in inflammatory diseases.[11] Furthermore, related tetrahydroisoquinoline structures have shown neuroprotective effects.[12] Given this precedent, 2-methyl-octahydro-1H-isoindol-4-amine represents a promising starting point for the development of novel modulators of various biological pathways.
Potential Research Applications Workflow
Caption: Workflow for utilizing the target compound in drug discovery.
Safety and Handling
The dihydrochloride salt of 2-methyl-octahydro-1H-isoindol-4-amine is classified as hazardous.[5]
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Hazard Statements:
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Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.[13][14][15]
Conclusion
2-methyl-octahydro-1H-isoindol-4-amine is a valuable chemical building block with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic strategy, predicted analytical data, and a discussion of its potential biological significance. While further experimental work is needed to fully characterize this compound and explore its pharmacological profile, the information presented here serves as a solid foundation for researchers interested in leveraging the unique structural features of the octahydroisoindole scaffold for the creation of novel therapeutic agents.
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